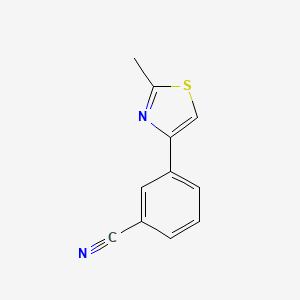

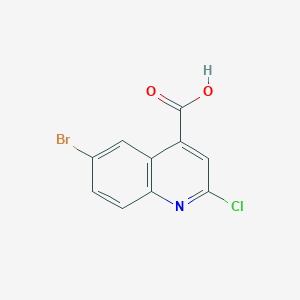

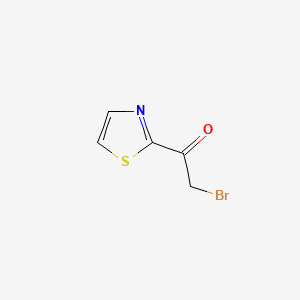

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

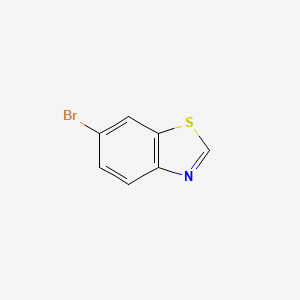

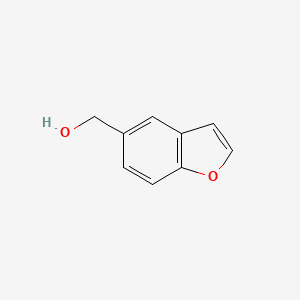

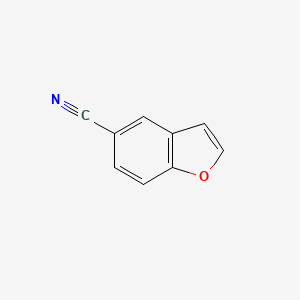

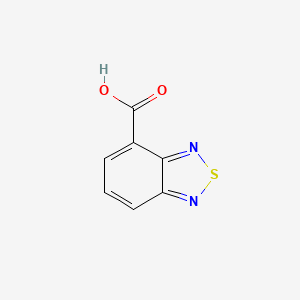

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their high biological and pharmacological activity, making them of great interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .

Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

科学的研究の応用

Antibacterial Agents

Compounds derived from 3-(1,3-Benzothiazol-2-yl) structures have been synthesized and studied for their potent antibacterial properties. The derivatives, particularly 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have shown significant activity against both Gram-positive and Gram-negative bacteria . The activity contributions are determined through quantitative structure–activity relationship (QSAR) modeling, which helps in understanding the structural and substituent effects on the antibacterial efficacy.

Green Chemistry Synthesis

The benzothiazole ring system, including the 3-(1,3-Benzothiazol-2-yl) moiety, plays a crucial role in green chemistry due to its high pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds involve environmentally friendly processes, such as condensation reactions with aldehydes/ketones/acids/acyl chlorides and cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances.

Pharmaceutical Development

The benzothiazole nucleus is a common scaffold in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors. Derivatives of 3-(1,3-Benzothiazol-2-yl) have therapeutic potential as anti-invasive agents with activity in solid tumors, metastatic bone disease, and leukemia. They are also explored for their anticancer activity, with some derivatives showing remarkable results .

作用機序

将来の方向性

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXFAQKMMOVVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370697 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

CAS RN |

232941-00-3 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)